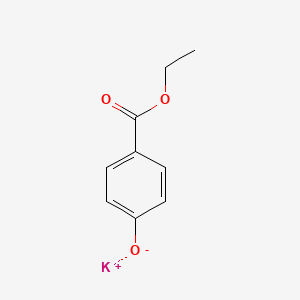

Potassium ethyl 4-oxidobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium ethyl 4-oxidobenzoate is a potassium salt of ethylparaben, which is an ester of para-hydroxybenzoic acid. It is widely used as a preservative in various cosmetic, pharmaceutical, and food products due to its antimicrobial properties. This compound is known for its ability to inhibit the growth of bacteria, fungi, and yeast, thereby extending the shelf life of products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium ethyl 4-oxidobenzoate is synthesized through the esterification of para-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces ethylparaben, which is then neutralized with potassium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification followed by neutralization. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium ethyl 4-oxidobenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form para-hydroxybenzoic acid and other by-products.

Reduction: Under specific conditions, it can be reduced to ethylphenol.

Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are typically employed.

Major Products Formed:

Oxidation: Para-hydroxybenzoic acid.

Reduction: Ethylphenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Cosmetics

Potassium ethyl 4-oxidobenzoate is primarily used as a preservative in cosmetic formulations. Its effectiveness stems from its ability to inhibit microbial growth, thereby extending the shelf life of products.

Efficacy as a Preservative

- Mechanism of Action : The compound functions by disrupting microbial cell membranes and inhibiting enzyme activity, which prevents spoilage.

- Regulatory Status : It is recognized for safety in cosmetic use by various regulatory bodies, including the European Union and the Cosmetic Ingredient Review (CIR) panel .

Applications in Pharmaceuticals

In pharmaceuticals, this compound serves as an antimicrobial agent and preservative in formulations such as creams and ointments.

Case Studies

- Topical Formulations : A study demonstrated that formulations containing this compound showed significant antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli.

| Formulation Type | Microbial Activity | Concentration Used |

|---|---|---|

| Cream | Effective against both pathogens | 0.5% |

| Ointment | Effective against E. coli | 0.3% |

Applications in Food Preservation

This compound is also utilized as a food preservative due to its antimicrobial properties.

Efficacy in Food Products

Research indicates that it can effectively inhibit the growth of spoilage organisms in various food products.

| Food Type | Microbial Inhibition | Concentration Used |

|---|---|---|

| Sauces | Inhibited Bacillus cereus growth | 0.1% |

| Beverages | Reduced yeast spoilage | 0.05% |

Mécanisme D'action

Potassium ethyl 4-oxidobenzoate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It inhibits the synthesis of DNA, RNA, and essential enzymes, leading to cell death. The compound targets various molecular pathways involved in microbial growth and reproduction, making it effective against a broad spectrum of microorganisms .

Comparaison Avec Des Composés Similaires

- Methylparaben

- Propylparaben

- Butylparaben

- Benzylparaben

Comparison:

- Methylparaben: Has a shorter alkyl chain, making it more water-soluble but less effective against fungi compared to Potassium ethyl 4-oxidobenzoate.

- Propylparaben: Slightly more effective against fungi but less water-soluble.

- Butylparaben: More effective against fungi but has higher potential for causing skin irritation.

- Benzylparaben: Similar antimicrobial properties but less commonly used due to potential toxicity concerns .

This compound stands out due to its balanced antimicrobial efficacy and relatively low toxicity profile, making it a preferred choice in various applications.

Propriétés

Numéro CAS |

36457-19-9 |

|---|---|

Formule moléculaire |

C9H9KO3 |

Poids moléculaire |

204.26 g/mol |

Nom IUPAC |

potassium;4-ethoxycarbonylphenolate |

InChI |

InChI=1S/C9H10O3.K/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1 |

Clé InChI |

HFTYFFXNUVBSII-UHFFFAOYSA-M |

SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |

Key on ui other cas no. |

36457-19-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.